

"Methyl 1-formylcyclopropane-1-carboxylate" for creating cyclopropane-containing molecules

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Compound of Interest

Compound Name: *Methyl 1-formylcyclopropane-1-carboxylate*

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An In-Depth Guide to the Application of **Methyl 1-formylcyclopropane-1-carboxylate** in the Synthesis of Novel Cyclopropane-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into drug candidates often leads to enhanced potency and improved pharmacokinetic profiles.

Methyl 1-formylcyclopropane-1-carboxylate has emerged as a highly valuable and versatile building block for the synthesis of complex cyclopropane-containing structures. This bifunctional reagent, featuring both an aldehyde and a methyl ester attached to the same quaternary carbon of a cyclopropane ring, offers a strategic advantage for chemists. The differential reactivity of its two functional groups allows for selective, sequential modifications, providing a streamlined pathway to elaborate molecular architectures. This guide provides a comprehensive overview of its synthesis, handling, and application, complete with detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

The cyclopropyl group is a "bioisostere" of choice for medicinal chemists, often used to replace gem-dimethyl groups or other larger aliphatic rings to fine-tune a molecule's properties. Its rigid structure can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor. Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the half-life of a drug.

Methyl 1-formylcyclopropane-1-carboxylate is a uniquely powerful tool for introducing this valuable moiety. Its structure presents two distinct reactive handles: a highly electrophilic aldehyde and a less reactive methyl ester. This intrinsic difference in reactivity is the cornerstone of its utility, enabling chemists to perform chemoselective reactions. Typically, the aldehyde can be transformed in the presence of the ester, allowing for a wide range of synthetic elaborations before any subsequent manipulation of the ester group is considered.^[1] This building block is instrumental in creating diverse scaffolds for pharmaceuticals and agrochemicals.^{[1][2][3]}

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

Property	Value
IUPAC Name	Methyl 1-formylcyclopropane-1-carboxylate
CAS Number	88157-41-9 ^[4]
Molecular Formula	C ₆ H ₈ O ₃ ^[4]
Molecular Weight	128.13 g/mol ^[4]
Appearance	Colorless liquid ^[1]
Boiling Point	84–86 °C at 19–25 mmHg ^[1]
Purity	Typically >98% ^[4]

Safety, Handling, and Storage

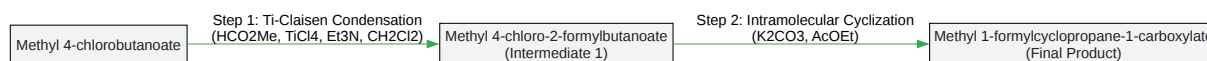
While a specific Safety Data Sheet (SDS) for **Methyl 1-formylcyclopropane-1-carboxylate** is not broadly available, the safety precautions can be inferred from related structures like methyl cyclopropanecarboxylate. The compound should be treated as a flammable and potentially irritating chemical.

- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.^{[5][6][7]} All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.^[6]
- **Handling:** Keep the compound away from heat, sparks, open flames, and other sources of ignition.^[8] Use non-sparking tools and take precautionary measures against static discharge.^[8] Avoid contact with skin and eyes.^[5]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.^[8]
- **First Aid:**
 - If on skin: Immediately wash with plenty of soap and water.^[2]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.^{[7][8]}
 - If swallowed: Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.^[8]

Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

A robust and scalable synthesis of this key building block is critical for its widespread application. The procedure detailed in Organic Syntheses is a reliable method that utilizes a Ti-Claisen condensation, which advantageously avoids side reactions common with traditional base-mediated methods.^[1]

The overall synthetic pathway involves two main steps: the α -formylation of a linear chloro-ester followed by an intramolecular cyclization.



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Caption: Synthetic workflow for **Methyl 1-formylcyclopropane-1-carboxylate**.

Rationale for the Synthetic Strategy

The choice of a titanium-mediated Claisen condensation is a key innovation in this synthesis.^[1] Traditional methods using strong bases (e.g., sodium methoxide) for the α -formylation step would lead to a competing intramolecular cyclization reaction, forming methyl cyclopropanecarboxylate as an undesired byproduct. The titanium tetrachloride (TiCl_4) acts as a Lewis acid, activating the starting ester and promoting the C-C bond formation with methyl formate (HCO_2Me) under conditions that are compatible with the base-sensitive γ -chloro group. The subsequent cyclization is then cleanly effected by a weaker base, potassium carbonate (K_2CO_3).^[1]

Detailed Synthesis Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.^[1]

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate (Intermediate 1)

- **Setup:** Equip an oven-dried 500-mL three-necked round-bottomed flask with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. Maintain a nitrogen atmosphere.
- **Charging Reagents:** Charge the flask with methyl 4-chlorobutanoate (100 mmol, 1 equiv), methyl formate (300 mmol, 3 equiv), and dichloromethane (CH_2Cl_2 , 100 mL).
- **Cooling:** Cool the stirred solution to 0 °C using an ice bath.
- **TiCl_4 Addition:** Add titanium (IV) chloride (220 mmol, 2.2 equiv) dropwise via an addition funnel over 20 minutes, ensuring the internal temperature remains between 5–10 °C. The solution will turn yellow.

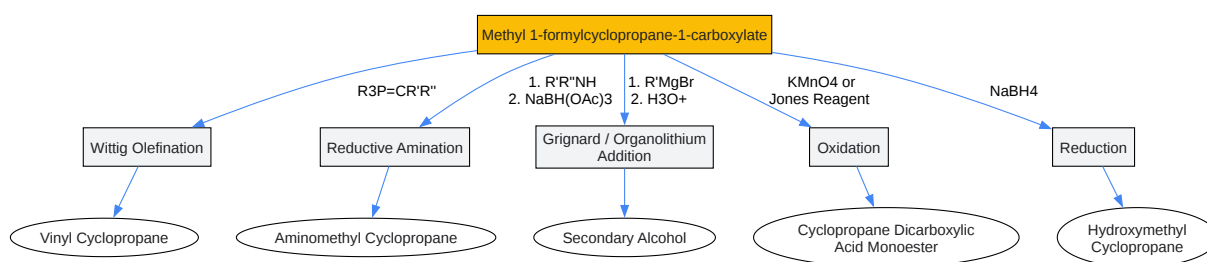
- **Et₃N Addition:** Add triethylamine (Et₃N, 260 mmol, 2.6 equiv) dropwise over 30 minutes, maintaining the internal temperature below 15 °C. The mixture will become a dark orange.
- **Reaction:** Stir the mixture for 1.5 hours, allowing it to warm from 0 °C to 15 °C.
- **Work-up:** Quench the reaction by slowly adding it to 100 mL of water. Separate the organic phase and extract the aqueous phase with ethyl acetate (EtOAc). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude yellow liquid (Intermediate 1) is used in the next step without further purification.

Step 2: Synthesis of **Methyl 1-formylcyclopropane-1-carboxylate** (Final Product)

- **Setup:** Equip an oven-dried 250-mL three-necked round-bottomed flask with a magnetic stir bar and an internal thermometer.
- **Charging Reagents:** Charge the flask with the crude Intermediate 1 from the previous step and ethyl acetate (EtOAc, 100 mL).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add potassium carbonate (K₂CO₃, 100 mmol, 1 equiv) portionwise over 10 minutes.
- **Reaction:** Stir the suspension vigorously at 0 °C for 1 hour.
- **Work-up:** Quench the reaction with water (100 mL). Separate the organic phase and extract the aqueous phase with EtOAc. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
- **Purification:** Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid (typical overall yield ~69%).^[1]

Applications in Synthetic Chemistry

The primary value of **Methyl 1-formylcyclopropane-1-carboxylate** lies in the chemoselective reactions of its aldehyde group. This allows for the construction of more complex molecules while preserving the ester for potential future transformations.



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Caption: Key chemoselective transformations of the aldehyde group.

Protocol: Wittig Olefination

This protocol describes a general procedure for converting the aldehyde into an alkene, a common strategy for carbon chain extension.

- **Ylide Preparation:** In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equiv) in dry tetrahydrofuran (THF). Cool to 0 °C and add a strong base like n-butyllithium (1.05 equiv) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.
- **Reaction:** Cool the ylide solution back to 0 °C. Add a solution of **Methyl 1-formylcyclopropane-1-carboxylate** (1.0 equiv) in dry THF dropwise.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by adding saturated aqueous ammonium chloride (NH_4Cl). Extract the mixture with diethyl ether (3x).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired vinyl cyclopropane derivative.

Protocol: Reductive Amination

This protocol introduces a nitrogen-containing functional group, a crucial step in the synthesis of many pharmaceutical agents.

- Imine Formation: In a flask, dissolve **Methyl 1-formylcyclopropane-1-carboxylate** (1.0 equiv) and a primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (2.0 equiv).
- Reduction: To the stirring solution, add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 equiv) portionwise at room temperature.
- Monitoring: Stir the reaction for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.
- Work-up: Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO_3). Extract the mixture with dichloromethane (3x).
- Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify the crude product via flash column chromatography to yield the aminomethyl cyclopropane derivative.

Conclusion

Methyl 1-formylcyclopropane-1-carboxylate is a uniquely versatile and powerful building block for modern organic synthesis. Its bifunctional nature, combined with the high chemoselectivity of the aldehyde group, provides a reliable and strategic entry point for the creation of diverse and complex molecules containing the valuable cyclopropane motif. The robust synthetic protocol for its preparation and the straightforward application in key chemical transformations make it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to facilitate its adoption and unlock new possibilities in chemical innovation.

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